tert-Butyl 3-aminobenzylcarbamate
Overview
Description
Pinobanksin is a naturally occurring flavonoid, specifically a flavanonol, which is a subclass of flavonoids. It is known for its antioxidant properties and is found in various natural sources such as honey, propolis, and certain plants . The compound has a chemical formula of C15H12O5 and a molar mass of 272.25 g/mol . Pinobanksin is recognized for its ability to inhibit the peroxidation of low-density lipoprotein and its electron donor properties, which help in reducing alpha-tocopherol radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinobanksin can be synthesized from 2,4,6-trihydroxyacetophenone through a series of chemical reactions. The synthetic route involves the following steps :
Etherification: This step involves the etherification of 2,4,6-trihydroxyacetophenone.
Benzaldehyde Addition: Benzaldehyde is added to the etherified product.
Hydrogen Peroxide Oxidation: The product undergoes oxidation using hydrogen peroxide.
Acidolysis: The final step involves acidolysis to yield pinobanksin.
This method is advantageous due to the easily obtainable raw materials, mild reaction conditions, high yield (over 80 percent), and high product purity (over 98.5 percent) .
Industrial Production Methods
Industrial production of pinobanksin typically involves extraction from natural sources such as propolis and honey. The extraction process can be optimized using organic solvents to achieve high yields . The extracted compound is then purified using chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pinobanksin undergoes various chemical reactions, including:
Oxidation: Pinobanksin can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions.
Substitution: Pinobanksin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of pinobanksin .
Scientific Research Applications
Pinobanksin has a wide range of scientific research applications due to its diverse biological activities :
Mechanism of Action
Pinobanksin exerts its effects through various molecular targets and pathways :
Antioxidant Activity: It acts as an electron donor, reducing free radicals and preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial growth.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Pinobanksin is unique among flavonoids due to its specific structure and biological activities . Similar compounds include:
Pinocembrin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Galangin: Known for its antimicrobial and anti-cancer activities.
Chrysin: Exhibits anti-inflammatory and anti-cancer properties.
Pinobanksin stands out due to its potent antioxidant and neuroprotective effects, making it a valuable compound for various scientific and industrial applications .
Biological Activity
tert-Butyl 3-aminobenzylcarbamate (TBABC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.29 g/mol. The presence of the tert-butyl group enhances the lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.
Kinase Inhibition
Recent studies have highlighted the role of TBABC as a potential inhibitor of cyclin-dependent kinases (CDKs). The introduction of bulky groups like tert-butyl has been shown to stabilize certain kinase conformations, thus enhancing selectivity and potency against specific targets.
Table 1: Kinase Inhibition Data
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
TBABC | CDK16 | 0.5 | High |
TBABC | CDK2 | 1.2 | Moderate |
TBABC | GSK3B | 2.0 | Moderate |
The data indicates that TBABC exhibits strong inhibition against CDK16, with a significantly lower IC50 compared to other kinases like CDK2 and GSK3B, suggesting a promising selectivity profile.
The mechanism by which TBABC exerts its biological effects primarily involves the inhibition of kinase activity. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the tert-butyl group can significantly impact the compound's binding affinity and selectivity towards different kinases.
Case Study: In Vitro Efficacy
In an in vitro study using NIH-3T3 cells expressing CFTR mutations, TBABC was evaluated for its ability to enhance chloride secretion, a critical function impaired in cystic fibrosis patients. The results demonstrated that TBABC increased chloride ion transport with an EC50 value of 0.236 µM, indicating effective potentiation of CFTR activity.
Toxicological Profile
The safety profile of TBABC has been assessed through various toxicological studies. Key findings include:
- Acute Toxicity : No significant mortality was observed in rodent models at doses up to 12500 ppm.
- Chronic Effects : Long-term exposure studies indicated potential hepatic effects characterized by elevated liver enzymes, but no severe adverse effects were reported at lower doses.
Table 2: Toxicological Findings
Parameter | Observations |
---|---|
NOAEL | 70 mg/kg bw/day |
Significant Effects | Hyperkeratosis, liver enzyme elevation |
Long-term Exposure | No severe adverse effects at low doses |
Properties
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOZALWRNWQPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444751 | |
Record name | tert-Butyl 3-aminobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147291-66-5 | |
Record name | tert-Butyl 3-aminobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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